[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate
Overview
Description
[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate, also known as 2-(4-(Carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl)acetate, is a derivative of carboxymethyl cellulose (CMC) . CMC is a water-soluble derivative of cellulose and is widely used in various industries due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, and viscous properties
Mode of Action
It’s known that cmc and its derivatives interact with their targets through their anionic carboxymethyl groups . These groups replace the hydrogen atoms from some hydroxyl groups present in the pristine cellulose infrastructure , which may influence the interaction with its targets.
Biochemical Pathways
It’s known that cmc and its derivatives have been used in various applications, including food, paper, textile, and pharmaceutical industries, biomedical engineering, wastewater treatment, and energy production .
Pharmacokinetics
It’s known that the physicochemical properties of cmc and its derivatives, such as water solubility and hydrophilicity, can influence their bioavailability .
Result of Action
It’s known that cmc and its derivatives have various applications due to their characteristic properties . For example, CMC-based hydrogels have been used in wound dressing due to their excellent capability of maintaining a moist environment around the targeted wound area, which accelerates cell growth, facilitates the functioning of enzymes and hormones, and enhances cell growth factors significantly .
Action Environment
It’s known that the size and quality of plant fibers, which are used to produce cmc and its derivatives, are affected by environmental conditions such as growth location, nutrient availability, temperatures, and season .
Properties
IUPAC Name |
2-[4-(carboxymethyl)-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-9-11(4-8(14)15)6(2)10(5)3-7(12)13/h3-4H2,1-2H3,(H-,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHSBGUKWKREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=[N+]1CC(=O)O)C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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